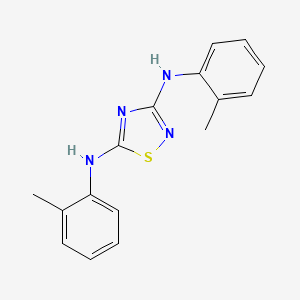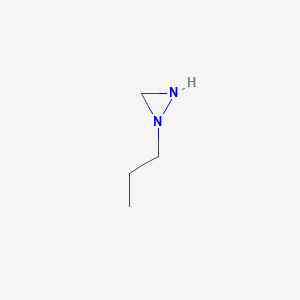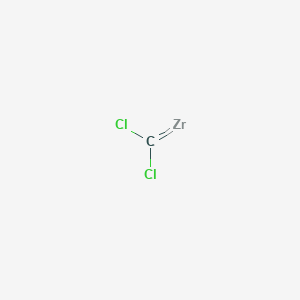
3-Chloropyrazine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrazine-2,5-dicarboxamide is a chemical compound with the molecular formula C6H5ClN4O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2,5-dicarboxamide typically involves the homolytic amidation of 6-chloropyrazine-2-carbonitrile, yielding 5-cyano-3-chloropyrazine-2-carboxamide. This intermediate is then hydrolyzed to obtain this compound . The reaction conditions often include the use of dry toluene as a solvent and specific temperature controls to ensure the desired product formation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazine-2,5-dicarboxamide undergoes various chemical reactions, including nucleophilic substitution, amidation, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which exhibit significant biological activities .
Scientific Research Applications
3-Chloropyrazine-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloropyrazine-2,5-dicarboxamide involves its hydrolysis to pyrazinoic acid via bacterial enzymes. This metabolite then acts on specific molecular targets, such as mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
3-(3-Methylphenyl)-aminopyrazine-2,5-dicarboxamide: This compound has shown higher activity against Mycobacterium tuberculosis compared to 3-Chloropyrazine-2,5-dicarboxamide.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds .
Properties
CAS No. |
139888-34-9 |
|---|---|
Molecular Formula |
C6H5ClN4O2 |
Molecular Weight |
200.58 g/mol |
IUPAC Name |
3-chloropyrazine-2,5-dicarboxamide |
InChI |
InChI=1S/C6H5ClN4O2/c7-4-3(6(9)13)10-1-2(11-4)5(8)12/h1H,(H2,8,12)(H2,9,13) |
InChI Key |
NUZJLESALBNNEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)N)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

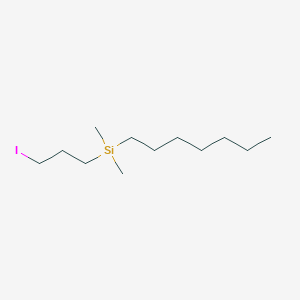
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
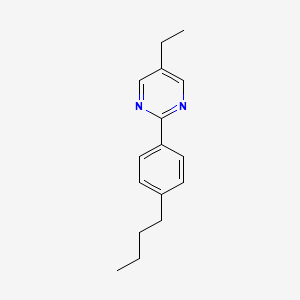
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
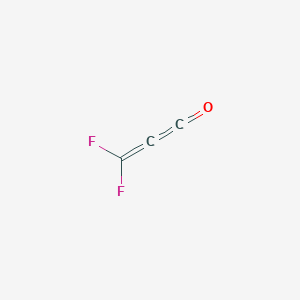
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)

